molecular formula C14H15N3O B1664763 Ampalex CAS No. 287399-47-7

Ampalex

Cat. No. B1664763
M. Wt: 241.29 g/mol
InChI Key: ANDGGVOPIJEHOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ampalex, also known as CX-516, is an ampakine and nootropic . It acts as an AMPA receptor positive allosteric modulator . It was developed by a collaboration between Cortex, Shire, and Servier, and was studied as a potential treatment for Alzheimer’s disease under the brand name Ampalex . It was also being examined as a treatment for ADHD .


Molecular Structure Analysis

Ampalex has a molecular formula of C14H15N3O . Its molecular weight is 241.29 . The IUPAC name for Ampalex is 6-(Piperidin-1-ylcarbonyl)quinoxaline . The structure includes a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .


Physical And Chemical Properties Analysis

Ampalex is a solid at room temperature . It has a solubility of ≥13.45 mg/mL in DMSO, ≥24.1 mg/mL in H2O with gentle warming, and ≥92 mg/mL in EtOH .

Scientific Research Applications

AMPA Receptor Modulation in Neurological Diseases

Ampalex (CX516) is an Ampakine™ acting as an allosteric positive modulator of the AMPA receptor. It enhances AMPA-receptor mediated synaptic transmission and has potential benefits in neurological diseases like Alzheimer's disease and schizophrenia. CX516 has progressed to early clinical trials for schizophrenia, indicating its significance in neurological research and potential therapeutic applications (Grove, Rogers, & Zhang, 2000).

Application in Cognitive Enhancement

Ampalex has been evaluated for its role in cognitive enhancement, particularly in schizophrenia. In a placebo-controlled add-on trial with schizophrenia patients, Ampalex (CX516) did not demonstrate significant improvement in cognitive scores. However, this trial provides critical insights into the compound's potential and limitations in cognitive enhancement (Goff et al., 2008).

Short-Term Memory Enhancement in Animal Models

In animal studies, Ampalex (CX516) showed enhancement of short-term memory performance. Specifically, it improved performance in a spatial short-term memory task in rats. This indicates the potential of Ampalex in enhancing memory and cognitive functions, which could be relevant for conditions like Alzheimer’s disease and other memory-related disorders (Hampson, Rogers, Lynch, & Deadwyler, 1998).

Antidepressant Potential

Studies have also explored the antidepressant activity of Ampalex. In a behavioral test linked to depression, Ampalex and other nootropic drugs demonstrated a reduction in submissive behavior over time. This suggests that Ampalex may possess antidepressant activity, broadening its potential application in psychiatric disorders (Knapp et al., 2002).

Epilepsy Treatment

The role of AMPA receptors in seizures and epilepsy has been studied, highlighting the potential of AMPA receptor antagonists like Ampalex in the treatment of epilepsy. Research suggests that modulation of these receptors could be an effective strategy in developing new anti-seizure drugs, which is critical given the high percentage of refractory epilepsy patients (Citraro, Aiello, Franco, De Sarro, & Russo, 2014).

Safety And Hazards

Ampalex should be used for research purposes only and not for medicinal, household, or other uses . It is harmful if swallowed . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled or swallowed, medical attention should be sought immediately .

properties

IUPAC Name

piperidin-1-yl(quinoxalin-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c18-14(17-8-2-1-3-9-17)11-4-5-12-13(10-11)16-7-6-15-12/h4-7,10H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDGGVOPIJEHOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC3=NC=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70165574
Record name Ampalex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

CX 516 is a benzylpiperidine AMPAkine, an AMPA (alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) modulator, that enhances the function of glutamate when it binds allosterically to the AMPA receptor channel complex. CX 516 slows receptor deactivation with a longer open time, slower excitatory postsynaptic potential (EPSP) decay and improvement of hippocampal long term potentiation (LTP).
Record name CX516
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06247
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ampalex

CAS RN

154235-83-3
Record name 1-(Quinoxalin-6-ylcarbonyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154235-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ampalex
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154235833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CX516
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06247
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ampalex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 154235-83-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CX516
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5QU38B4V9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ampalex
Reactant of Route 2
Reactant of Route 2
Ampalex
Reactant of Route 3
Reactant of Route 3
Ampalex
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ampalex
Reactant of Route 5
Reactant of Route 5
Ampalex
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ampalex

Citations

For This Compound
162
Citations
K Wu - 1999 - search.proquest.com
I. In an effort to generate unique contrast agents to report on specific biological functions, we have synthesized a series of new cyclen-based ligands with coordinating amides and non-…
Number of citations: 0 search.proquest.com
J Tedelind - 2017 - diva-portal.org
… Ampalex har liksom piracetam en positiv effekt på AMPAreceptorn men finns … Ampalex påverkar minnet positivt. Tidigt upptäckta ampakiner så som cyklotiazid, piracetam och Ampalex …
Number of citations: 0 www.diva-portal.org
RJ Knapp, R Goldenberg, C Shuck, A Cecil… - European journal of …, 2002 - Elsevier
The present study tests the activity of nootropic drugs in a behavioral test linked to depression. This test measures the reduction of submissive behavior in a competition test as the …
Number of citations: 169 www.sciencedirect.com
RD Price, SA Milne, J Sharkey, N Matsuoka - Pharmacology & therapeutics, 2007 - Elsevier
Nerve growth factor (NGF) and other members of the neurotrophin family are critical for the survival and differentiation of neurons and have been implicated in the pathophysiology of …
Number of citations: 178 www.sciencedirect.com
R Huber, CJJ Yeo - 2022 - AAN Enterprises
… Candidate drugs included amantadine, cephalexin, ampalex and mycretin. Fast progressors were split amongst clades but slow progressors made up entire clades. …
Number of citations: 1 n.neurology.org
SJA Grove, GA Rogers, MQ Zhang - Expert Opinion on …, 2000 - Taylor & Francis
… The development of compounds acting as Ampakines has led to CX516 (Ampalex™, Cortex Pharmaceuticals), which has reached the early stage of clinical trials for schizophrenia. The …
Number of citations: 10 www.tandfonline.com
KO Eremin, VS Kudrin, PM Klodt, KS Raevskii - Neurochemical Journal, 2007 - Springer
… teers and in patients with schizophrenia treated with ampalex (CX516) [8]. However, these … in psychotic symptoms and cognitive functions as a result of ampalex application [9]. …
Number of citations: 2 link.springer.com
UV Staubli - Drug Discovery and Development for Alzheimer's …, 2002 - books.google.com
… In three single-dose, Phase I, clinical safety studies of Ampalex®(CX516), the drug was safe and significantly enhanced recall of nonsense syllables in …
Number of citations: 0 books.google.com
NR Natale, KR Magnusson… - Current topics in …, 2006 - ingentaconnect.com
… In Phase I clinical trials, Cortex’s Ampakine CX516 (Ampalex®) appeared to be well tolerated and was observed to enhance learning and memory in small groups of healthy young and …
Number of citations: 16 www.ingentaconnect.com
S Cotton - scholar.archive.org
… CX-516 (Ampalex) and CX-546 suffer from poor oral availability; CX-717 (of as yet undisclosed structure) has been on clinical trials, from which conclusive results have not yet emerged. …
Number of citations: 0 scholar.archive.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.